4-Oxopentanoic acid [2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl] ester
Description
The compound 4-Oxopentanoic acid [2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl] ester is a highly substituted ester derivative of 4-oxopentanoic acid (levulinic acid), a ketone-containing carboxylic acid. The ester moiety features a complex cyclic structure with multiple aromatic substituents, including phenylmethoxy groups, a 4-methylphenylthio group, and a phenylmethoxymethyl branch.
Properties
Molecular Formula |
C39H42O7S |
|---|---|
Molecular Weight |
654.8 g/mol |
IUPAC Name |
[2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C39H42O7S/c1-28-18-21-33(22-19-28)47-39-38(46-35(41)23-20-29(2)40)37(44-26-32-16-10-5-11-17-32)36(43-25-31-14-8-4-9-15-31)34(45-39)27-42-24-30-12-6-3-7-13-30/h3-19,21-22,34,36-39H,20,23-27H2,1-2H3 |
InChI Key |
PBOLISWFGKFZAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)CCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification
A primary method involves the direct esterification of 4-oxopentanoic acid with a polyfunctional alcohol containing the 2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl moiety. This reaction typically employs chlorotrimethylsilane (TMSCl) as a catalyst in methanol and 2,2-dimethoxypropane. The process achieves quantitative yields under ambient conditions (20°C, overnight).
Reaction Conditions
- Catalyst : TMSCl (0.38 mL per 26 mmol acid)
- Solvent : Methanol/2,2-dimethoxypropane (1:4 v/v)
- Yield : 100%
The mechanism involves TMSCl activating the carboxylic acid via silylation, enhancing nucleophilic attack by the alcohol. Post-reaction, the mixture is concentrated under reduced pressure to isolate the ester.
Nickel-Catalyzed Carbonylation
An alternative route utilizes nickel cyanide in a biphasic medium (e.g., water/toluene) to facilitate carbonylation. Starting from 1,4-bis(4-methylphenyl)but-3-yn-2-one , carbon monoxide insertion forms the ester backbone. This method is notable for its scalability and compatibility with sensitive functional groups.
Key Parameters
- Catalyst : Nickel cyanide ($$ \text{Ni(CN)}_2 $$)
- Temperature : 80–100°C
- Pressure : 10–15 bar CO
Catalytic Approaches
DMAP- and DCC-Mediated Esterification
The Steglich esterification employs $$ N,N' $$-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid. This method avoids harsh acids and is ideal for sterically hindered alcohols.
Mechanistic Insights
- DCC reacts with 4-oxopentanoic acid to form an acyloxy intermediate.
- DMAP stabilizes the acylpyridinium species, enabling nucleophilic substitution by the alcohol.
Advantages
- High selectivity (>90%)
- Minimal side reactions
Palladium/Nickel-Catalyzed Cross-Coupling
For introducing the 4-methylphenylthio group, cross-coupling reactions using palladium(0) or nickel(0) catalysts are effective. Arylzinc compounds (e.g., $$ \text{Zn(Ar)}_2 $$) react with sulfonate esters of 4-oxopentanoic acid to form the target ester.
Example Reaction
$$
\text{RSO}3\text{R'} + \text{Zn(Ar)}2 \xrightarrow{\text{Pd(0)}} \text{R-Ar} + \text{Zn(SO}_3\text{R')}
$$
Reaction Optimization
Solvent and Temperature Effects
- Polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) enhance reaction rates by stabilizing ionic intermediates.
- Elevated temperatures (70–100°C) improve kinetics but risk decomposition of methoxy groups.
Optimized Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | Dichloromethane |
| Catalyst Loading | 5–10 mol% |
Catalytic Efficiency
Comparative studies show TMSCl outperforms sulfuric acid in yield (100% vs. 85–90%) due to its dual role as a catalyst and dehydrating agent.
Chemical Reactions Analysis
Types of Reactions
4-Oxopentanoic acid [2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl] ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester and thio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to the formation of various substituted esters and thioethers.
Scientific Research Applications
The compound 4-Oxopentanoic acid [2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl] ester has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its applications, supported by case studies and relevant data.
Chemical Characteristics
4-Oxopentanoic acid is an ester derivative featuring a complex structure that includes a 4-methylphenyl thio group and multiple phenylmethoxy groups. This configuration suggests potential interactions with biological systems, making it a candidate for research in medicinal chemistry, drug development, and materials science.
Medicinal Chemistry
The compound's structural features indicate potential pharmacological activities. Research has focused on its role as:
- Antioxidant Agents : Compounds with similar structures have been studied for their ability to scavenge free radicals, which can lead to oxidative stress-related diseases. Studies suggest that derivatives of 4-oxopentanoic acid may exhibit antioxidant properties, potentially useful in treating conditions like neurodegenerative diseases and cancer .
- Anti-inflammatory Agents : The modulation of inflammatory pathways by such compounds can be significant in developing treatments for chronic inflammatory diseases. Preliminary studies indicate that similar compounds can inhibit pro-inflammatory cytokines .
Biochemical Pathways
Research has explored the role of this compound within various metabolic pathways:
- Metabolic Modulation : The compound may influence metabolic pathways related to the tryptophan-kynurenine metabolism, which is implicated in several diseases, including autoimmune disorders and cancer . Understanding how these compounds interact within these pathways could lead to novel therapeutic strategies.
Drug Development
The unique properties of 4-Oxopentanoic acid make it a candidate for:
- Lead Compound Identification : Its ability to modulate biological targets suggests it could serve as a lead compound for the development of new drugs. Structure-activity relationship (SAR) studies are essential to optimize its efficacy and reduce toxicity .
- Formulation Development : The compound's ester nature may enhance bioavailability and stability in pharmaceutical formulations, making it suitable for oral or injectable drug delivery systems.
Material Science
Beyond medicinal applications, the compound's chemical properties lend themselves to:
- Polymer Chemistry : The reactivity of the ester functional group allows for its incorporation into polymer matrices, potentially leading to materials with unique mechanical and thermal properties .
- Nanotechnology : Research into nanocarriers for drug delivery has utilized similar compounds for their ability to encapsulate therapeutic agents effectively.
Study 1: Antioxidant Activity
A study published in Frontiers in Pharmacology examined various derivatives of oxopentanoic acids, highlighting their ability to reduce oxidative stress markers in cellular models. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with these compounds, suggesting potential applications in neuroprotection .
Study 2: Anti-inflammatory Properties
Research conducted on related compounds demonstrated inhibition of tumor necrosis factor-alpha (TNF-α) production in macrophage cell lines. This finding supports the hypothesis that 4-Oxopentanoic acid derivatives could be developed as anti-inflammatory agents .
Study 3: Drug Formulation
In a formulation study, the ester was incorporated into lipid nanoparticles, enhancing the delivery of poorly soluble drugs. The nanoparticles showed improved stability and release profiles compared to traditional formulations .
Mechanism of Action
The mechanism of action of 4-Oxopentanoic acid [2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl] ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form specific interactions with these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds, while distinct in parent acid or substituent groups, share structural or functional similarities with the target ester. Key comparisons are summarized in Table 1.
Oxalic Acid Bis[2,4,5-Trichloro-6-(Pentyloxycarbonyl)Phenyl] Ester
- Structure : A bis-ester of oxalic acid (a dicarboxylic acid) with trichloro and pentyloxycarbonyl-substituted phenyl groups.
- Applications : Likely used in industrial or agrochemical contexts due to its halogenated substituents. Safety data emphasize handling precautions, suggesting reactivity or toxicity .
- Key Differences: Parent acid (oxalic vs. 4-oxopentanoic), halogen content (Cl atoms), and simpler ester groups compared to the target compound’s cyclic oxanyl core .
8-O-Acetylshanzhiside Methyl Ester
- Structure : A methyl ester with acetyloxy, hydroxy, and glycosidic substituents.
- Applications : Used as a reference standard, pharmacological agent, or synthetic precursor in cosmetics and supplements .
- Key Differences : Features a glycosidic moiety and lacks aromatic thio or methoxy groups present in the target compound. Its lower molecular complexity contrasts with the target’s multi-substituted cyclic structure .
2-(4-(((2-Amino-4-Oxo-3,4,7,8-Tetrahydropteridin-6-Yl)Methyl)Amino)Benzamido)Pentanedioic Acid
- Structure : A pteridinyl derivative of pentanedioic acid (glutaric acid).
- Applications: Potential relevance in folate-related biochemistry or drug development due to the pteridine core.
- Key Differences: Parent acid (pentanedioic vs. 4-oxopentanoic) and nitrogen-rich heterocyclic substituents, unlike the target’s sulfur- and oxygen-dominated groups .
Simpler Levulinic Acid Esters
- Structure : Esters of levulinic acid (e.g., methyl levulinate, ethyl levulinate).
- Applications : Widely used as green solvents, fuel additives, or flavoring agents.
- Key Differences : The target compound’s intricate substituents (thioaryl, multiple benzyl ethers) distinguish it from these simpler, commercially prevalent esters .
Table 1: Comparative Analysis of Structurally Related Compounds
Research Findings and Functional Insights
- Target Compound : The presence of a thioether group (4-methylphenylthio) may enhance lipid solubility or modulate reactivity compared to oxygen-based ethers. Its benzyl ether substituents could improve stability against hydrolysis, a common issue in ester-based pharmaceuticals .
Biological Activity
4-Oxopentanoic acid, also known as levulinic acid, is a keto acid with significant biological activity. Its derivatives, particularly esters, have garnered attention for their potential applications in pharmaceuticals and biocatalysis. This article explores the biological activity of the compound 4-Oxopentanoic acid [2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl] ester , focusing on its biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a keto acid backbone with multiple functional groups, enhancing its reactivity and potential biological interactions. The molecular formula can be represented as:
- Antioxidant Properties : Research indicates that levulinic acid and its derivatives exhibit antioxidant activity. They can scavenge free radicals, preventing oxidative stress in biological systems .
- Antimicrobial Effects : Studies have shown that certain esters of levulinic acid possess antimicrobial properties against various pathogens. This is attributed to their ability to disrupt microbial membranes and inhibit metabolic processes .
- Anti-Cancer Potential : Some derivatives have been investigated for their anti-cancer activities. For instance, the synthesis of novel indole derivatives from levulinic acid esters has demonstrated cytotoxic effects against cancer cell lines .
- Biocatalytic Applications : The compound is also utilized in biocatalysis for the synthesis of bioactive molecules. Enzymatic reactions involving levulinic acid derivatives have shown high stereoselectivity and conversion rates, making them valuable in pharmaceutical chemistry .
Study 1: Antioxidant Activity
A study published in a peer-reviewed journal assessed the antioxidant properties of various levulinic acid derivatives. The results indicated that compounds with higher steric hindrance exhibited enhanced radical scavenging abilities compared to simpler structures. The study employed DPPH and ABTS assays to quantify antioxidant capacity, revealing significant differences among tested compounds .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial activity of 4-oxopentanoic acid esters against Gram-positive and Gram-negative bacteria. The findings demonstrated that specific modifications to the ester structure increased membrane permeability in bacterial cells, leading to higher inhibition zones in agar diffusion tests .
Study 3: Anti-Cancer Activity
A notable investigation explored the synthesis of indole derivatives from levulinic acid esters with promising anti-cancer properties. In vitro assays showed that these compounds induced apoptosis in cancer cell lines through mitochondrial pathways, highlighting their potential as therapeutic agents .
Table 1: Biological Activities of Levulinic Acid Derivatives
Table 2: Enzymatic Reactions Involving Levulinic Acid Derivatives
Q & A
Q. Regioselectivity Challenges :
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Etherification | DEAD, Ph₃P, PhCH₂OH, THF, 0°C → RT | 65–70 | |
| Thiolation | 4-MeC₆H₄SH, K₂CO₃, DMF, 80°C | 50–55 | |
| Esterification | DCC, DMAP, CH₂Cl₂, RT | 75–80 |
Advanced Question: How can conflicting NMR data for the oxane ring’s stereochemistry be resolved?
Methodological Answer:
Discrepancies in stereochemical assignments often arise from overlapping signals in ¹H/¹³C NMR. Use:
- 2D NMR (NOESY/ROESY) : Identify spatial proximity between axial/equatorial substituents (e.g., phenylmethoxymethyl at position 6 and the thio group at position 2) .
- DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian09) with experimental data to validate chair vs. boat conformations .
- X-ray Crystallography : Resolve ambiguity via single-crystal analysis (if crystallizable).
Q. Example Workflow :
Acquire NOESY correlations between H-2 (thioaryl) and H-6 (CH₂OPh).
Compare computed vs. experimental ¹³C shifts for C-3 (oxo group).
Basic Question: What analytical techniques are prioritized for purity assessment?
Methodological Answer:
Q. Table 2: Typical HPLC Parameters
| Column | Mobile Phase | Flow Rate | Retention Time (min) |
|---|---|---|---|
| C18 (5 μm) | 60:40 MeCN/H₂O (+0.1% TFA) | 1.0 mL/min | 12.3 ± 0.5 |
Advanced Question: How does the compound’s stability vary under physiological pH conditions, and what degradation products are formed?
Methodological Answer:
- pH Stability Study : Incubate the compound in buffers (pH 2.0–7.4, 37°C) and analyze degradation via LC-MS/MS.
- Mitigation Strategies : Use lyophilized storage or encapsulate in liposomes to limit hydrolysis.
Basic Question: What pharmacological screening models are appropriate for initial bioactivity studies?
Methodological Answer:
- In Vitro Assays :
- Cytotoxicity Screening : MTT assay on HEK-293 or HepG2 cells (48-hour exposure).
Advanced Question: How can contradictory bioactivity data between in vitro and in vivo models be reconciled?
Methodological Answer:
Contradictions may arise from:
- Poor Solubility : Use surfactants (e.g., Cremophor EL) or PEGylation to enhance bioavailability .
- Metabolic Instability : Conduct hepatic microsomal assays (e.g., rat S9 fraction) to identify rapid ester hydrolysis .
- Species-Specific Differences : Compare metabolite profiles (LC-MS) across mouse, rat, and human models.
Basic Question: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with irritant esters) .
- Ventilation : Use fume hoods during synthesis (volatile solvents like DMF/CH₂Cl₂).
- Spill Management : Neutralize acidic degradation products with NaHCO₃ .
Advanced Question: How can waste containing this compound be decontaminated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
